

# A Researcher's Guide to Commercially Available Leu-Enkephalin Antibodies: A Specificity Comparison

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## Compound of Interest

Compound Name: *Leu-Enkephalin*

Cat. No.: *B092233*

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For researchers, scientists, and drug development professionals studying the endogenous opioid system, the specific and reliable detection of **Leu-Enkephalin** is paramount. This pentapeptide plays a crucial role in pain modulation and neurotransmission, making the choice of a high-quality antibody a critical determinant for experimental success. This guide provides a comparative overview of several commercially available **Leu-Enkephalin** antibodies, with a focus on their specificity. The data presented here is compiled from manufacturer datasheets and publicly available information. It is important to note that independent, peer-reviewed comparative studies are scarce, and therefore, the performance of these antibodies may vary under specific experimental conditions. Researchers are strongly encouraged to perform their own validation experiments.

## Performance Comparison of Leu-Enkephalin Antibodies

The following table summarizes the key features and reported specificity of several commercially available antibodies against **Leu-Enkephalin**. A significant challenge in the field is the high degree of homology between **Leu-Enkephalin** and Met-Enkephalin, which differ by only a single amino acid. This often leads to cross-reactivity, a critical consideration for data interpretation.

Antibody (Supplier, Cat. No.)	Clonality	Host	Validated Applications	Reported Specificity & Cross- Reactivity
Abcam, ab150346 (Clone: NOC1)	Monoclonal	Mouse	RIA, ICC, IHC-Fr, IHC-P	Does not distinguish between Met- enkephalin and Leu-enkephalin by radioimmunoass ay or by immunocytoche mistry.
Santa Cruz Biotechnology, sc-47705 (Clone: NOC1/35)	Monoclonal	Mouse	WB, IP, IF, IHC(P)	Recommended for detection of Proenkephalin A and the processed active peptides Met- enkephalin and Leu-enkephalin.
Sigma-Aldrich, MAB350 (Clone: NOC1)	Monoclonal	Mouse	IC, IH	Recognizes Met5- and Leu5- enkephalin. Displays about 40% cross- reactivity with C- terminal extended Met- enkephalin hexapeptides and 7% cross- reactivity with the extended

				heptapeptide (-Arg-Phe-OH).
Phoenix Pharmaceuticals, H-024-21	Polyclonal	Rabbit	IHC (IF, PAP, ABC)	Leu-Enkephalin: 100%, Met-Enkephalin: 0%, Dynorphin A (Porcine): 25%, Dynorphin A 1-8 (Porcine): 5%, Leu-Enkephalin-Arg: 0%, b-Endorphin (Human): 0%.
ImmunoStar, 20066	Polyclonal	Rabbit	IHC	Staining is completely eliminated by pretreatment with 50 µg of Leucine Enkephalin. Pretreatment with 50 µg of Methionine Enkephalin also significantly blocks staining.
Novus Biologicals, NBP2-89020	Polyclonal	Rabbit	IHC	Recognizes leucine enkephalin in a wide range of species. <sup>[1]</sup>

Note: The information in this table is based on data provided by the manufacturers and should be used as a guide. Validation in the specific application and experimental system of the user is essential.

## Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of antibodies. Below are general protocols for key immunoassays, which should be optimized for each specific antibody and experimental setup.

### Immunohistochemistry (IHC) - Paraffin-Embedded Tissue

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Rehydrate through graded ethanol solutions (100%, 95%, 70%, 50% - 3 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a water bath, pressure cooker, or microwave. The optimal time and temperature should be determined empirically.
  - Allow slides to cool to room temperature.
- Blocking:
  - Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
  - Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the **Leu-Enkephalin** primary antibody to the recommended concentration in a suitable antibody diluent.
  - Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

- Detection:
  - Wash slides with wash buffer.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated secondary antibody, for the time and at the concentration recommended by the manufacturer.
  - Wash slides with wash buffer.
- Chromogenic Development:
  - Incubate slides with a chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.
  - Rinse with distilled water.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol solutions and clear in xylene.
  - Mount with a permanent mounting medium.

## Western Blot (WB)

- Sample Preparation:
  - Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.
  - Determine protein concentration using a standard protein assay (e.g., BCA).
- SDS-PAGE and Transfer:
  - Denature protein lysates by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-polyacrylamide gel electrophoresis.

- Transfer proteins to a nitrocellulose or PVDF membrane.
- Blocking:
  - Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate the membrane with the **Leu-Enkephalin** primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
  - Wash the membrane with wash buffer (e.g., TBST).
  - Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection:
  - Wash the membrane with wash buffer.
  - Incubate the membrane with a chemiluminescent substrate.
  - Detect the signal using an appropriate imaging system.

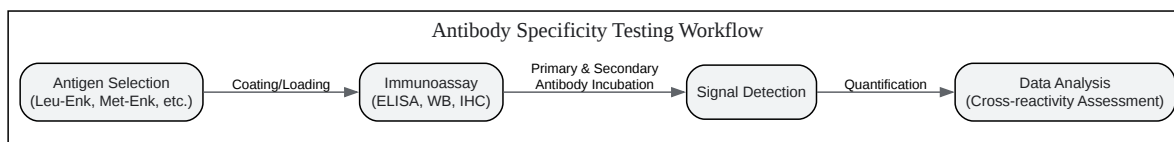
## Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Assay

- Coating:
  - Coat a 96-well plate with a known amount of **Leu-Enkephalin** antigen overnight at 4°C.
  - Wash the plate with a wash buffer.
- Blocking:
  - Block the plate with a blocking solution for 1-2 hours at room temperature.

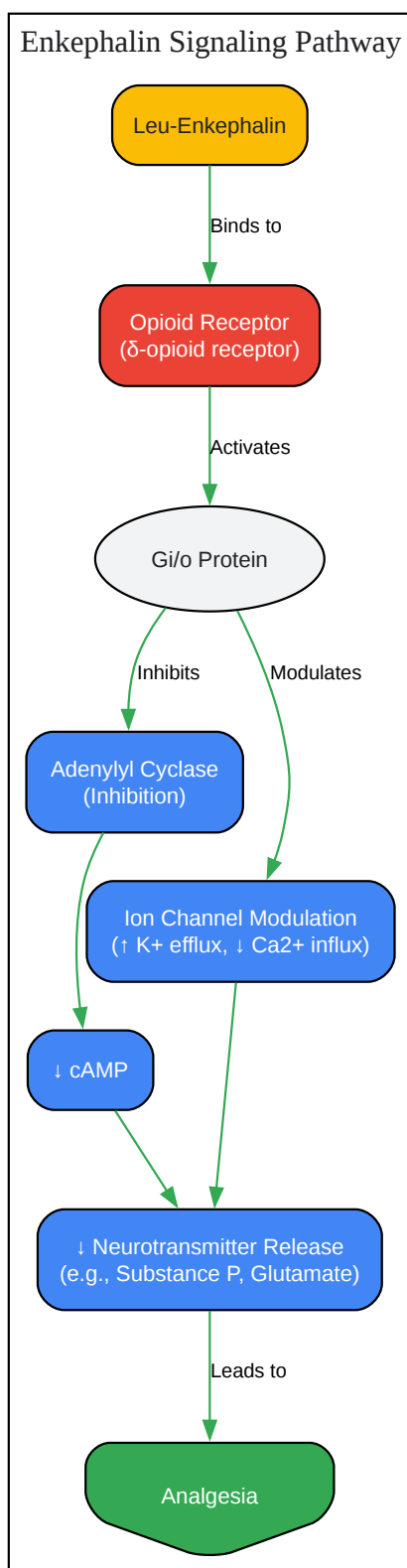
- Wash the plate.
- Competition:
  - Add standards and samples to the wells, followed immediately by the **Leu-Enkephalin** primary antibody.
  - Incubate for 1-2 hours at room temperature. During this incubation, the antibody will bind to either the coated antigen or the antigen in the sample.
- Detection:
  - Wash the plate to remove unbound antibody and antigen.
  - Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
  - Wash the plate.
- Signal Development:
  - Add a substrate solution and incubate until color develops.
  - Stop the reaction with a stop solution.
- Measurement:
  - Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of **Leu-Enkephalin** in the sample.

## Visualizations

To aid in understanding the experimental context and biological pathways, the following diagrams are provided.







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## References

- 1. novusbio.com [novusbio.com]
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